molecular formula C19H18FNO3S B2650303 4-fluoro-N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide CAS No. 397281-07-1

4-fluoro-N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

Cat. No. B2650303
M. Wt: 359.42
InChI Key: CBWQGJPKJLQHQG-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative. Benzenesulfonamide is an organic compound with the formula C6H5SO2NH2 . It is used in the synthesis of dyes, photochemicals, and disinfectants . It’s also an inhibitor of human carbonic anhydrase B .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Benzenesulfonamide, for example, is a solid that is soluble in methanol .

Scientific Research Applications

    Fluorinated Quinolines

    • Summary : Fluorinated quinolines have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . They exhibit remarkable biological activity and have found applications in medicine .
    • Methods : The synthesis of fluorinated quinolines involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations .
    • Results : Fluorinated quinolines have shown to enhance biological activity and provide unique properties. They have been used as a basic structure for synthetic antimalarial drugs .

    Quinoline Derivatives

    • Summary : Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . They exhibit antibacterial, antineoplastic, and antiviral activities .
    • Methods : The chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects .
    • Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

    N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives

    • Summary : A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described .
    • Methods : The synthesis involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
    • Results : The target products were obtained with 55–92% yields in relatively short reaction times .

properties

IUPAC Name

4-fluoro-N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-12-2-8-16-17-11-14(5-9-18(17)24-19(16)10-12)21-25(22,23)15-6-3-13(20)4-7-15/h3-7,9,11-12,21H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWQGJPKJLQHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)OC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(7-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

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